molecular formula C49H85NO5 B1208989 Bma cholate CAS No. 88428-97-1

Bma cholate

Cat. No.: B1208989
CAS No.: 88428-97-1
M. Wt: 768.2 g/mol
InChI Key: LKMBYXBTUSNYBE-GFQVCNRWSA-M
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Description

However, based on contextual analysis, two plausible interpretations emerge:

  • Interpretation 1: "BMA" refers to butyl methacrylate (a common monomer in polymer chemistry), and "cholate" denotes sodium cholate (a bile acid derivative). In this context, "BMA cholate" could hypothetically represent a copolymer or conjugate of butyl methacrylate with cholate. Such a compound might combine the hydrophobic properties of butyl methacrylate with the surfactant capabilities of cholate.
  • Interpretation 2: "BMA" could denote benzoylmesaconine (BMA), an aconite alkaloid studied for its anti-inflammatory properties, while "cholate" refers to bile acid derivatives.

Given the lack of explicit data on "this compound" as a distinct compound, this article will focus on comparing butyl methacrylate (BMA)-based polymers and sodium cholate with their respective analogs, supported by evidence from the literature.

Properties

CAS No.

88428-97-1

Molecular Formula

C49H85NO5

Molecular Weight

768.2 g/mol

IUPAC Name

benzyl-hexadecyl-dimethylazanium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H46N.C24H40O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h17-19,21-22H,4-16,20,23-24H2,1-3H3;13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/q+1;/p-1/t;13-,14+,15-,16-,17?,18?,19-,20+,22?,23+,24-/m.1/s1

InChI Key

LKMBYXBTUSNYBE-GFQVCNRWSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

enzyldimethylhexadecylammonium cholate
BMA cholate

Origin of Product

United States

Comparison with Similar Compounds

Comparison of Butyl Methacrylate (BMA)-Based Polymers with Similar Compounds

Butyl methacrylate (BMA) is a monomer widely used in copolymer synthesis to enhance material properties. Below is a comparison of BMA-based copolymers with structurally or functionally similar polymers:

Table 1: Properties of BMA-Based Copolymers vs. Analogous Polymers
Copolymer Key Components Thermal Stability Mechanical Strength Applications Evidence Source
BMA/AM BMA + acrylamide Moderate (Tg: ~75°C) Improved over PBMA PMI foam plastics,吸附材料
BMA/AN BMA + acrylonitrile High (Tg: ~105°C) Enhanced tensile strength Fibers, solvent-resistant materials
PBMA Pure BMA Low (Tg: ~20°C) Poor Temporary adhesives, coatings
PMMA Methyl methacrylate High (Tg: ~105°C) Excellent Optical lenses, medical devices N/A

Key Findings :

  • BMA/AM copolymers exhibit superior thermal stability compared to pure PBMA due to crosslinking via imide ring formation .
  • The addition of acrylonitrile (AN) to BMA increases glass transition temperature (Tg) by 85°C, significantly improving heat resistance .

Comparison of Sodium Cholate with Similar Bile Acids and Surfactants

Sodium cholate, a primary bile acid, is a natural surfactant with applications in biochemistry and drug delivery. Below is a comparison with structurally related bile acids and synthetic surfactants:

Table 2: Sodium Cholate vs. Analogous Surfactants
Compound Critical Micelle Concentration (CMC) Aggregation Behavior Biological Role Evidence Source
Sodium cholate ~13–15 mM Forms secondary micelles at >50 mM Lipid digestion, cholesterol solubilization
Sodium deoxycholate ~4–6 mM Larger micelles, higher hydrophobicity Enhanced lipid emulsification
Triton WR-1339 N/A (non-ionic) Persistent in blood, long-term effects Experimental hypercholesterolemia induction
Cholate-boronic acid conjugate N/A Carrier mechanism, Na+ transport Ionophoric activity modulated by fructose

Key Findings :

  • Sodium cholate undergoes secondary micellization at concentrations >50 mM, altering its aggregation state and chiral recognition capabilities .
  • Unlike Triton WR-1339, sodium cholate is rapidly metabolized, making it less suitable for long-term studies but safer for in vitro applications .

Mechanistic and Functional Contrasts

Polymerization Mechanisms
  • BMA/AM: Free-radical polymerization with cyclohexanol as a polarity modifier, increasing acrylamide solubility and conversion rates .
  • BMA/AN : Suspension polymerization followed by solution spinning, yielding fibers with improved organic solvent resistance .
Surfactant Interactions
  • Sodium cholate and Triton WR-1339 both induce hypercholesterolemia but differ in persistence: Triton remains in blood for days, while cholate is quickly excreted .
  • Cholate’s micellar structure facilitates chiral discrimination of enantiomers (e.g., R-BNDHP vs. S-BNDHP), critical for pharmaceutical separations .

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